2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-methyloxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIAJLLYIEISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596185 | |
| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141072-68-6 | |
| Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance As a Reactive Intermediate in Contemporary Organic Synthesis
While direct and extensive research on 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is not widely documented, its importance as a reactive intermediate can be inferred from the well-established chemistry of α-bromo ketones. These compounds are highly valued in organic synthesis due to their susceptibility to a variety of transformations. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) makes them powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds.
In the context of contemporary organic synthesis, a molecule like this compound would be a key precursor for the introduction of the 1-(5-methyloxolan-2-yl)ethan-1-one fragment into a larger molecular framework. This is particularly relevant in the synthesis of natural products and pharmaceutical agents where the tetrahydrofuran (B95107) moiety is a common structural feature. The compound serves as a versatile building block, enabling chemists to forge complex molecular architectures through a series of predictable and high-yielding reactions.
Structural Characteristics and Their Influence on Chemical Reactivity
Analysis of the Brominated Ketone Moiety
The α-bromo ketone functionality is the primary driver of the compound's reactivity. The electron-withdrawing nature of the carbonyl group significantly influences the adjacent carbon atom, making the α-proton acidic and the carbon itself electrophilic. The presence of the bromine atom further enhances the electrophilicity of the α-carbon.
This activation allows for a range of synthetic transformations:
Nucleophilic Substitution: The bromide ion is an excellent leaving group, making the α-carbon susceptible to attack by a wide array of nucleophiles. This allows for the introduction of various functional groups, such as amines, thiols, and carbanions, leading to the formation of α-substituted ketones. nih.gov
Elimination Reactions: In the presence of a non-nucleophilic base, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones. fiveable.melibretexts.org This transformation is a valuable method for introducing carbon-carbon double bonds into a molecule.
Favorskii Rearrangement: Under basic conditions, certain α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives. The specific outcome would depend on the substrate's structure and reaction conditions.
The general mechanism for the acid-catalyzed α-halogenation of a ketone involves the formation of an enol intermediate, which then reacts with the halogen. libretexts.orglibretexts.org The rate of this reaction is often independent of the halogen concentration, indicating that the enol formation is the rate-determining step. libretexts.org
Table 1: General Reactivity of α-Bromo Ketones
| Reaction Type | Reagents | Product |
| Nucleophilic Substitution | Various Nucleophiles (e.g., R₂NH, RSH, R₂CuLi) | α-Substituted Ketone |
| Dehydrobromination | Non-nucleophilic base (e.g., Pyridine, DBU) | α,β-Unsaturated Ketone |
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic Acid Derivative |
N-Bromosuccinimide (NBS) Mediated Bromination
Role of the 5-Methyloxolan-2-yl Substituent: Steric and Electronic Considerations
The 5-methyloxolan-2-yl group, a substituted tetrahydrofuran (B95107) ring, plays a crucial role in modulating the reactivity of the α-bromo ketone core. Its influence is twofold:
Steric Effects: The steric bulk of the 5-methyloxolan-2-yl group is a significant factor. The presence of the methyl group at the 5-position and the stereochemistry at the 2- and 5-positions will dictate the accessibility of the electrophilic carbonyl carbon and the α-carbon to incoming nucleophiles or bases. Research on ligand substitution reactions with methyl-substituted tetrahydrofurans has demonstrated that steric hindrance increases with the number of methyl groups, which can slow down reaction rates. acs.orgbiu.ac.ildatapdf.com This steric hindrance can be exploited to achieve diastereoselectivity in certain reactions, as the substituent may favor the approach of a reagent from one face of the molecule over the other. The conformational rigidity of the five-membered ring also plays a role in positioning the substituents and influencing the stereochemical outcome of reactions.
Table 2: Properties of the 5-Methyloxolan-2-yl Group
| Property | Description |
| IUPAC Name | 5-methyloxolan-2-yl |
| Common Name | 5-methyl-tetrahydrofuran-2-yl |
| Key Structural Features | Five-membered saturated heterocyclic ring with an oxygen atom and a methyl group at the 5-position. |
| Potential Electronic Effects | Inductive electron donation from the oxygen atom, potentially influencing the adjacent carbonyl group's reactivity. |
| Potential Steric Effects | The bulky nature of the ring and the methyl substituent can hinder the approach of reagents, influencing reaction rates and stereoselectivity. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One
Nucleophilic Substitution Reactions
The α-bromoketone structure is a potent electrophile, readily undergoing nucleophilic substitution reactions at the carbon atom bearing the bromine. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.
Reactivity of the Bromine Atom as a Leaving Group
The bromine atom in 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an excellent leaving group, a consequence of the stability of the resulting bromide anion and the electronic influence of the adjacent carbonyl group. The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack through inductive electron withdrawal, making the C-Br bond more polarized and the carbon atom more electrophilic.
The primary mechanism for substitution at this position is the SN2 (bimolecular nucleophilic substitution) pathway. This is favored due to the unhindered nature of the primary α-carbon and the electronic activation by the ketone. The reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon were chiral. The transition state is stabilized by the partial delocalization of the developing negative charge onto the carbonyl oxygen.
Investigations with Various Nucleophiles (e.g., amines, thiols, alkoxides)
A diverse range of nucleophiles can be employed to displace the bromide ion, leading to a variety of substituted products. The choice of nucleophile dictates the nature of the resulting compound.
Amines: Primary and secondary amines react readily with α-bromoketones to furnish α-amino ketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles and pharmacologically relevant scaffolds. The reaction typically proceeds under mild conditions, often in a suitable organic solvent at room temperature or with gentle heating.
Thiols: Thiols, being excellent nucleophiles, react efficiently with this compound to yield α-thio ketones. The reaction is generally fast and can be carried out in the presence of a weak base to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Alkoxides: Alkoxides, generated from the corresponding alcohols by treatment with a strong base, can also serve as nucleophiles. The reaction with alkoxides leads to the formation of α-alkoxy ketones. Care must be taken as strong bases can also promote side reactions, such as the Favorskii rearrangement (see section 3.3).
Below is a table summarizing the expected nucleophilic substitution reactions of this compound with representative nucleophiles.
| Nucleophile | Reagent Example | Product Type | Typical Reaction Conditions |
| Amine | Diethylamine | α-Amino ketone | Inert solvent (e.g., THF, CH3CN), Room Temperature |
| Thiol | Ethanethiol | α-Thio ketone | Base (e.g., NaH, Et3N), Inert solvent (e.g., THF) |
| Alkoxide | Sodium methoxide (B1231860) | α-Alkoxy ketone | Anhydrous alcohol (e.g., Methanol), 0°C to Room Temperature |
Carbonyl Group Transformations
The ketone functionality of this compound is another reactive center, susceptible to both reduction and oxidation, providing pathways to alcohol and carboxylic acid derivatives, respectively.
Reduction Reactions to Alcohol Derivatives
The carbonyl group can be readily reduced to a secondary alcohol, yielding 2-bromo-1-(5-methyloxolan-2-yl)ethanol. The choice of reducing agent is crucial to control the selectivity of the reaction, especially given the presence of the reactive C-Br bond.
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of less reactive functional groups, including alkyl halides. rsc.orgmasterorganicchemistry.com The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. organic-chemistry.org Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. organic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. rsc.org While it will effectively reduce the ketone, it also has the potential to reduce the C-Br bond, leading to a mixture of products. Therefore, for the selective reduction of the ketone to the corresponding bromohydrin, NaBH₄ is the preferred reagent.
The table below outlines the expected outcomes of the reduction of the carbonyl group.
| Reducing Agent | Product | Selectivity | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(5-methyloxolan-2-yl)ethanol | High for carbonyl reduction | Methanol or Ethanol, 0°C to Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture including 1-(5-methyloxolan-2-yl)ethanol | Low, reduction of C-Br bond also likely | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |
Oxidation Reactions to Carboxylic Acids or Other Derivatives
The oxidation of ketones is generally more challenging than that of aldehydes and often requires harsh conditions and strong oxidizing agents. organic-chemistry.org Direct oxidation of the ketone in this compound to a carboxylic acid derivative would involve the cleavage of a carbon-carbon bond, which is energetically unfavorable.
Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can cleave ketones, but this process is often unselective and can lead to a mixture of products, including degradation of the tetrahydrofuran (B95107) ring. magtech.com.cn Therefore, this is not a synthetically useful transformation for this particular molecule.
A more controlled, albeit indirect, method for converting a ketone to a carboxylic acid derivative is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to form an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. However, the migratory aptitude of the groups attached to the carbonyl will determine the regioselectivity of the reaction.
Intramolecular Cyclization and Rearrangement Studies
The presence of both an electrophilic α-carbon and a nucleophilic enolizable position allows for the possibility of intramolecular reactions, most notably the Favorskii rearrangement.
The Favorskii rearrangement occurs when an α-haloketone with an enolizable α'-proton is treated with a base, such as an alkoxide. nih.gov The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. nih.gov In the case of this compound, if treated with a base like sodium methoxide, it could potentially undergo a Favorskii rearrangement. The base would first abstract the acidic proton from the 2-position of the oxolane ring (if accessible and sufficiently acidic), forming an enolate. This enolate could then undergo an intramolecular SN2 reaction, displacing the bromide to form a bicyclic cyclopropanone intermediate. Subsequent attack of the methoxide on the carbonyl carbon of the strained cyclopropanone would lead to the ring-opened ester product. The exact structure of the product would depend on which of the two bonds to the former carbonyl carbon is cleaved.
This rearrangement represents a powerful method for skeletal reorganization and the synthesis of branched-chain carboxylic acid derivatives. The feasibility and outcome of the Favorskii rearrangement for this compound would depend on the specific reaction conditions and the stereochemistry of the starting material.
Mechanistic Studies of Reaction Pathways
The reaction pathways of this compound are largely dictated by the electrophilic nature of the carbon atom bearing the bromine and the adjacent carbonyl carbon. These sites are prone to attack by nucleophiles, leading to a variety of potential transformations. The presence of the 5-methyloxolan-2-yl group can also influence the stereochemical outcome of these reactions.
Detailed experimental and computational studies on analogous α-bromoketones have provided insights into the likely intermediates and transition states for reactions involving this compound.
In nucleophilic substitution reactions, two primary pathways are generally considered: the SN1 and SN2 mechanisms. The structure of the substrate and the reaction conditions play a crucial role in determining which pathway is favored.
SN2 Pathway: For primary α-haloketones, the SN2 mechanism is often prevalent. This pathway involves a single, concerted step where the nucleophile attacks the α-carbon, and the bromide ion departs simultaneously. This process proceeds through a five-coordinate trigonal bipyramidal transition state . The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Pathway: In contrast, tertiary haloalkanes typically undergo substitution via an SN1 mechanism, which involves a stepwise process. youtube.com The initial and rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. youtube.comlibretexts.org This intermediate is then rapidly attacked by the nucleophile in a subsequent step. libretexts.org The stability of the carbocation is a key factor in this pathway. While the α-carbon in this compound is secondary, the potential for the adjacent carbonyl group and the oxygen atom in the oxolane ring to stabilize a positive charge could make an SN1-like pathway plausible under certain conditions, such as in the presence of a protic solvent.
Enolate Intermediates: In the presence of a base, α-haloketones can also undergo deprotonation at the α'-position (the carbon on the other side of the carbonyl group) to form an enolate intermediate . This species can then undergo intramolecular SN2 displacement of the bromide to form a cyclopropanone, which can be subsequently attacked by a nucleophile. This is known as the Favorskii rearrangement.
The table below summarizes the key intermediates and transition states relevant to the reactivity of this compound, based on established mechanisms for similar compounds.
| Reaction Type | Key Intermediate(s) | Key Transition State(s) |
| SN2 Substitution | None (concerted) | Trigonal bipyramidal |
| SN1 Substitution | Carbocation | Corresponds to C-Br bond cleavage |
| Favorskii Rearrangement | Enolate, Cyclopropanone | Deprotonation, Intramolecular cyclization |
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the mechanistic pathway.
Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Nucleophilic substitution reactions are generally exothermic, particularly when a weaker C-Br bond is replaced by a stronger bond, such as C-O or C-N. The stability of the products relative to the reactants drives the reaction forward. In the case of the Favorskii rearrangement, the formation of a more stable carboxylate derivative from the cyclopropanone intermediate provides a strong thermodynamic driving force.
The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for the key transformations of this compound.
| Transformation | Expected Kinetics | Expected Thermodynamics | Influencing Factors |
| SN2 Substitution | Second-order rate law. | Generally exothermic. | Steric hindrance, nucleophile strength, solvent. |
| SN1 Substitution | First-order rate law. | Can be endothermic in the first step, but overall exothermic. | Carbocation stability, solvent polarity. |
| Favorskii Rearrangement | Complex; depends on the rate-determining step (enolate formation or cyclization). | Generally highly exothermic due to the formation of a stable rearranged product. | Base strength, substrate structure. |
Derivatization and Functionalization Strategies Utilizing 2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One
Synthesis of Diverse Organic Molecules as Research Intermediates
Alpha-bromo ketones are well-established as powerful intermediates in organic synthesis due to their capacity to undergo numerous transformations. nih.govacs.org The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly enhancing the electrophilicity of the α-carbon and rendering it susceptible to nucleophilic attack. nih.gov
This inherent reactivity allows 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one to serve as a precursor to a multitude of other compound classes. Key transformations include:
Synthesis of α,β-Unsaturated Ketones: Through a base-induced E2 elimination of hydrogen bromide, this compound can be converted into the corresponding α,β-unsaturated ketone. libretexts.org This reaction creates a conjugated system that is itself a valuable synthon for further reactions, such as Michael additions. libretexts.org
Heterocycle Synthesis: α-bromo ketones are classic starting materials for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, reaction with primary amines can lead to α-amino ketones or, through further cyclization, to substituted pyrroles. nih.govacs.org Condensation with thiourea (B124793) or thioamides is a standard method for constructing thiazole (B1198619) rings, while reactions with guanidines can yield imidazoles. nih.gov These reactions demonstrate the potential of this compound to generate complex heterocyclic structures for pharmaceutical and materials science research. researchgate.net
Design and Preparation of Novel Chemical Probes
The electrophilic nature of α-halo ketones makes them suitable "warheads" for covalent inhibitors and chemical probes designed to study biological systems. nih.govnih.gov These molecules can form stable covalent bonds with nucleophilic amino acid residues—such as cysteine or serine—in the active sites of enzymes. nih.gov
An α-bromo ketone like this compound could be incorporated into larger molecules to create:
Activity-Based Protein Profiling (ABPP) Probes: In ABPP, a reactive group (the warhead) is tethered to a reporter tag (like a fluorophore or biotin). The probe selectively labels active enzymes in a complex biological sample, allowing for the study of enzyme function and inhibitor screening. tandfonline.com
Covalent Inhibitors: By irreversibly binding to a target protein, covalent inhibitors can offer high potency and prolonged duration of action. The α-bromo acetamide (B32628) warhead, a related functional group, has been shown to form stable covalent bonds with cysteine residues in enzymes like the SARS-CoV-2 main protease. Similarly, α-bromo ketones can serve as potent, albeit sometimes reversible, inhibitors by targeting key nucleophiles in an enzyme's active site. nih.gov The 5-methyloxolane portion of the molecule could serve as a recognition element, providing specific interactions with the target protein's binding pocket.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, though their application with alkyl halides like α-bromo ketones can be more nuanced than with standard aryl or vinyl halides.
Suzuki-Miyaura Reaction: The Suzuki reaction typically couples organoboron compounds with aryl or vinyl halides. While direct coupling of unactivated alkyl bromides has been achieved under specific conditions, the α-bromo ketone presents unique possibilities. The α-arylation of ketones, a related transformation, is a well-established method catalyzed by palladium complexes to form a new carbon-carbon bond at the α-position. This suggests that this compound could potentially undergo coupling with arylboronic acids to introduce an aryl group alpha to the carbonyl.
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling a halide with an alkene. The reaction is most efficient with aryl and vinyl halides. While not a typical substrate, the transformation of related ketone derivatives like enol ethers is known, indicating potential, albeit non-standard, pathways for reactivity.
Sonogashira Reaction: This reaction couples terminal alkynes with vinyl or aryl halides. While less common with alkyl halides, reports have demonstrated the viability of Sonogashira couplings with certain activated alkyl halides, including α-bromo ketones like 2-bromoacetophenone, using specialized catalyst systems. This provides a direct route to synthesize α-alkynyl ketones, which are valuable and versatile building blocks. Both copper-cocatalyzed and copper-free conditions have been developed, with the latter being advantageous in synthesizing molecules where copper sensitivity is a concern.
Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Substrate | Potential Application with this compound | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid | α-Arylation of the ketone. | 2-Aryl-1-(5-methyloxolan-2-yl)ethan-1-one |
| Heck | Aryl/Vinyl Halide + Alkene | Coupling at the α-position (less common for alkyl halides). | α-Vinyl substituted ketone |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Direct coupling at the α-position, analogous to known α-bromo ketone couplings. | 2-Alkynyl-1-(5-methyloxolan-2-yl)ethan-1-one |
Regioselective and Chemoselective Functionalization Approaches
The structure of this compound offers multiple sites for potential reactions, making selective functionalization a key consideration.
Chemoselectivity: The compound possesses two main reactive functionalities: the ketone carbonyl and the α-bromo group. The carbon-bromine bond is significantly more reactive towards nucleophiles under standard SN2 conditions than the carbonyl group. This allows for high chemoselectivity, where nucleophiles will preferentially attack the α-carbon, displacing the bromide ion, while leaving the ketone untouched. This selective reactivity is fundamental to its use as a synthetic intermediate. nih.gov
Regioselectivity: In cases where multiple reaction pathways are possible, regioselectivity determines the primary product.
Nucleophilic Substitution: Attack at the α-carbon is the dominant regiochemical outcome for nucleophilic substitution.
Elimination Reactions: Base-induced elimination of HBr is highly regioselective, leading specifically to the formation of an α,β-unsaturated ketone. libretexts.org This is because the α-protons are acidified by the adjacent carbonyl group, facilitating their removal by a base and subsequent elimination of the bromide.
Enolate Formation: Under basic conditions, the ketone can form an enolate. The regioselectivity of enolate formation (and subsequent reactions) can often be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control), although for this specific terminal ketone, deprotonation is expected at the methyl group adjacent to the carbonyl. However, the presence of the bromine atom makes the α-proton exceptionally acidic, favoring reactions at that site.
2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One As a Key Building Block in Complex Chemical Synthesis
Applications in the Construction of Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. α-Haloketones are well-established precursors for a variety of heterocyclic systems through reactions with nucleophiles. For instance, the reaction of an α-bromoketone with a binucleophile like a thioamide or an amidine can lead to the formation of thiazoles or imidazoles, respectively. While it is plausible that 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one could participate in such transformations, specific examples of its use in the construction of new heterocyclic frameworks are not readily found in the current body of scientific literature.
Integration into Natural Product Synthesis Efforts
Natural products often feature complex architectures that include heterocyclic and stereochemically rich motifs. The tetrahydrofuran (B95107) ring present in this compound makes it an attractive starting material for the synthesis of natural products containing this core structure. The bromo-ketone functionality provides a handle for further chemical manipulation and carbon-carbon bond formation. Despite this potential, a review of the literature does not yield specific examples of the integration of this compound into the total synthesis of any particular natural product.
Role in the Synthesis of Pharmaceutical Precursors and Material Science Intermediates
The development of new pharmaceuticals and advanced materials often relies on the availability of novel building blocks. The combination of the reactive α-bromoketone and the polar tetrahydrofuran moiety in this compound could, in principle, be leveraged to create new pharmaceutical precursors or intermediates for functional materials. However, there is a lack of specific published research detailing the use of this particular compound for these purposes.
Comparison with Other Related Building Blocks
To provide context, it is useful to compare the potential reactivity of this compound with related, and more extensively studied, building blocks.
| Compound | CAS Number | Molecular Formula | Key Features & Reactivity |
| This compound | Not readily available | C₇H₁₁BrO₂ | α-bromoketone with a 5-methyltetrahydrofuran substituent. The bromine atom is a good leaving group in nucleophilic substitution reactions. The ketone can undergo various carbonyl chemistry reactions. The stereochemistry of the 5-methyl group could be a factor in asymmetric synthesis. |
| 2-chloro-1-(2-methyloxolan-3-yl)ethanone | Not readily available | C₇H₁₁ClO₂ | α-chloroketone with a 2-methyltetrahydrofuran (B130290) substituent at the 3-position. Generally, chloro-ketones are less reactive than their bromo- counterparts in nucleophilic substitutions. The position of the substituent on the tetrahydrofuran ring will influence the steric and electronic environment around the reactive centers. |
| 1-(2-methyloxolan-2-yl)ethan-1-one nih.gov | 538312-70-2 | C₇H₁₂O₂ | A simple ketone without a halogen. Its primary reactivity would be centered around the carbonyl group (e.g., aldol (B89426) reactions, reductions, etc.). It could be a precursor to α-halo-ketones like the title compound through halogenation reactions. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the hydrogen framework of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one. The spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern or multiplicity).
The expected ¹H NMR spectrum of the title compound would display distinct signals corresponding to the protons of the methyl group, the bromo-methylene group, and the methine and methylene groups of the oxolane ring. The chemical shifts are influenced by the proximity of electronegative atoms like oxygen and bromine, which deshield the adjacent protons, causing them to resonate at a higher frequency (downfield). wisc.edustudylib.net For instance, the protons on the carbon adjacent to the bromine atom (α-position) and the protons on the carbon adjacent to the carbonyl group are expected to appear at significantly different chemical shifts. pdx.edudocbrown.info
The splitting of signals into multiplets is governed by spin-spin coupling between non-equivalent neighboring protons. The multiplicity can be predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.infodocbrown.info This coupling provides critical data for establishing the connectivity of the atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (on oxolane) | 1.2 - 1.4 | Doublet (d) | 6.0 - 7.0 |
| -CH₂- (oxolane ring) | 1.6 - 2.2 | Multiplet (m) | - |
| -CH- (oxolane, C5) | 4.0 - 4.3 | Multiplet (m) | - |
| -CH₂Br | 4.3 - 4.5 | Singlet (s) or AB quartet | - |
Note: Predicted values are based on standard chemical shift ranges and coupling constants for similar structural motifs. wisc.eduubc.cachemconnections.org The exact values can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org
For this compound, the carbonyl carbon is expected to resonate at the lowest field (highest ppm value), typically in the range of 190-200 ppm. libretexts.org Carbons bonded to the electronegative oxygen of the ether and the bromine atom will also be shifted downfield compared to standard alkane carbons. oregonstate.edudocbrown.infodocbrown.info The presence of distinct signals for each carbon atom confirms the molecular structure and can be used to identify isomers. docbrown.infodocbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 18 - 25 |
| -CH₂- (oxolane ring) | 25 - 40 |
| -CH₂Br | 30 - 45 |
| -CH- (oxolane ring) | 70 - 85 |
Note: Predicted values are based on typical chemical shift ranges for the functional groups present. libretexts.orgoregonstate.eduresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which serves as a definitive confirmation of the molecular formula.
For this compound (C₇H₁₁BrO₂), HRMS would be used to measure the exact mass of its molecular ion [M]⁺. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₇H₁₁⁷⁹BrO₂ | 205.99698 |
Note: The analysis of fragmentation patterns would further support the proposed structure, showing losses of characteristic fragments such as Br, COCH₂Br, and parts of the oxolane ring.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org This technique is exceptionally useful for assessing the purity of a sample and confirming the identity of its components. researchgate.netphcogj.com
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. For this compound, this process would separate it from any starting materials, byproducts, or solvents. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of experimental conditions. researchgate.net
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern, showing the relative abundance of different fragment ions, can be compared to a library of known spectra or analyzed to confirm the structure. nih.gov The presence of a single major peak in the chromatogram with the correct mass spectrum would confirm the purity and identity of the compound. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. copbela.org
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the carbon-oxygen single bond (C-O) of the ether in the oxolane ring, and the carbon-bromine bond (C-Br). researchgate.netdocbrown.info The C=O stretch is typically a strong, sharp absorption, making it one of the most easily identifiable peaks in an IR spectrum. ieeesem.comlibretexts.org The absence of other characteristic peaks, such as a broad O-H stretch around 3300 cm⁻¹, can be used to confirm the absence of certain functional groups like alcohols. pressbooks.pub
Table 4: Predicted IR Absorption Frequencies for this compound
| Bond | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H | Alkane | 2850 - 2960 | Medium-Strong |
| C=O | Ketone | 1710 - 1730 | Strong, Sharp |
| C-O | Ether | 1050 - 1150 | Strong |
Note: These ranges represent typical values for the indicated functional groups. libretexts.orgpressbooks.pubnist.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule and its packing within the crystal lattice. For a compound such as this compound, a single-crystal X-ray diffraction study would yield invaluable insights into its stereochemistry, the orientation of the bromoacetyl group relative to the 5-methyloxolane ring, and the nature of intermolecular interactions governing its solid-state architecture.
While the specific crystallographic data for this compound is not publicly available in crystallographic databases, the methodology can be understood through the examination of structurally related compounds. The principles of the analysis and the type of information obtained are universal. The process involves growing a suitable single crystal, irradiating it with a focused X-ray beam, and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.
To illustrate the detailed structural information that can be obtained, crystallographic data for related brominated organic molecules are presented. For instance, studies on bromo-substituted carbohydrates and aromatic bromoketones reveal how the presence of a bromine atom influences crystal packing and intermolecular interactions.
In a study of 2-deoxy-2-bromo-d-glucose (2-BG) and 2-deoxy-2-bromo-d-mannose (2-BM), single-crystal X-ray analysis confirmed their molecular identities and provided detailed conformational information. nih.gov The introduction of a bromine atom at the C2 position of the pyranose ring was found to have a noticeable effect on the crystal structure, influencing the formation of a layered supramolecular architecture stabilized by hydrogen bonds, some of which involve the bromine atom. nih.govrsc.org For example, in the crystal of β-2-BG, molecules are organized in bilayers held together by strong O–H···O hydrogen bonds and weaker O–H···Br and C–H···O contacts. nih.gov
The crystallographic data for 2-Bromo-1-(4-methoxyphenyl)ethanone provides another relevant example. The analysis shows a monoclinic crystal system with the space group P21/c. In the crystal structure, weak intermolecular aromatic C—H···O hydrogen bonds lead to the formation of one-dimensional chains. researchgate.net
The table below presents a summary of the crystallographic data for these related compounds, showcasing the type of parameters obtained from an X-ray diffraction study.
| Compound | 2-deoxy-2-bromo-d-glucose (2-BG) | 2-Bromo-1-(4-methoxyphenyl)ethanone |
| Molecular Formula | C6H11BrO5 | C9H9BrO2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21/c |
| a (Å) | 6.123(1) | 7.7360(15) |
| b (Å) | 9.456(2) | 12.441(3) |
| c (Å) | 14.567(3) | 10.048(2) |
| α (˚) | 90 | 90 |
| β (˚) | 90 | 111.42(3) |
| γ (˚) | 90 | 90 |
| Volume (ų) | 843.4(3) | 900.3(4) |
| Z | 4 | 4 |
Data for 2-deoxy-2-bromo-d-glucose sourced from a study on bromo-substituted analogues of 2-deoxy-d-glucose. nih.gov Data for 2-Bromo-1-(4-methoxyphenyl)ethanone sourced from its crystallographic report. researchgate.net
For this compound, an X-ray crystallographic analysis would similarly reveal its crystal system, space group, and unit cell dimensions. More importantly, it would provide definitive information on:
Molecular Conformation: The puckering of the oxolane ring and the dihedral angles defining the spatial relationship between the ring and the bromoacetyl side chain.
Stereochemistry: The absolute configuration at the chiral centers, if a chiral sample is used.
Intermolecular Interactions: The presence of any hydrogen bonds (e.g., C-H···O or C-H···Br) or other non-covalent interactions that dictate how the molecules pack in the crystal. The bromine atom, with its potential for halogen bonding, could play a significant role in the supramolecular assembly.
Computational Chemistry and Theoretical Studies of 2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the molecule's reactivity.
A hypothetical data table for the optimized geometry of this compound, which could be generated through DFT calculations, is presented below.
Hypothetical Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C=O Bond Length (Å) | Data not available |
| C-Br Bond Length (Å) | Data not available |
| C-O (ring) Bond Length (Å) | Data not available |
| O-C-C Angle (°) | Data not available |
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of a compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to assist in the assignment of signals in ¹H and ¹³C NMR spectra. nih.gov
Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | Data not available |
| C-Br Stretch | Data not available |
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. mdpi.com This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. For this compound, this could involve studying nucleophilic substitution reactions at the carbon bearing the bromine atom. Such studies would elucidate the energetics of the reaction and help predict reaction rates and product distributions. mdpi.com
Solvent Effects Simulations (e.g., COSMO-RS) on Reactivity and Selectivity
The surrounding solvent can significantly influence the reactivity and selectivity of a chemical reaction. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a method that predicts the thermodynamic properties of solutions based on quantum mechanical data. scm.comscm.commostwiedzy.pl By simulating the behavior of this compound in different solvents, one could predict its solubility and how the solvent affects the energetics of reaction pathways. researchgate.netnih.gov This is particularly important for optimizing reaction conditions in synthetic chemistry.
Stereochemical Aspects and Chiral Synthesis Potential of 2 Bromo 1 5 Methyloxolan 2 Yl Ethan 1 One and Its Derivatives
Investigation of Stereocenters within the Oxolane Ring
The core structure of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one contains two stereocenters within the oxolane (tetrahydrofuran) ring, specifically at the C2 and C5 positions. The carbon atom at the 2-position is substituted with a bromoacetyl group, and the carbon atom at the 5-position is substituted with a methyl group. This substitution pattern gives rise to the possibility of diastereomers, namely the cis and trans isomers, depending on the relative orientation of the substituents.
The bromoacetyl group introduces an additional chiral center at the alpha-carbon to the carbonyl group upon certain transformations, further complicating the stereochemical landscape. However, focusing solely on the oxolane ring, the two stereocenters at C2 and C5 lead to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers represent one enantiomeric pair with a trans relationship between the substituents, while the (2R, 5S) and (2S, 5R) isomers constitute the other enantiomeric pair with a cis relationship. The stereochemical outcome of synthetic routes is often influenced by the thermodynamic stability of these isomers, with the trans isomer generally being more stable due to reduced steric hindrance. elsevierpure.com
Strategies for Diastereoselective Synthesis
The diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans is a well-established field, with several strategies that could be adapted for the synthesis of this compound. chinesechemsoc.orgnih.gov One common approach involves the cyclization of a linear precursor where the stereocenters are already set or are controlled during the ring-forming step.
For instance, a bioinspired approach involves the acid-catalyzed cyclization of unprotected 1,4-diol precursors. elsevierpure.com In this method, the stereochemistry of the starting diol dictates the stereochemistry of the resulting tetrahydrofuran (B95107). The formation of a more stabilized benzylic carbocation followed by a stereoselective cyclization can lead to high diastereoselectivity. elsevierpure.com Another powerful method is the nucleophilic addition of organometallic reagents to γ-lactols derived from chiral starting materials, such as (S)-glutamic acid. This has been shown to produce trans-2,5-disubstituted tetrahydrofurans with high diastereomeric ratios.
Furthermore, intramolecular SN2 reactions of hydroxyl nucleophiles with appropriate leaving groups on a hydrocarbon chain are a classical and effective method for creating the tetrahydrofuran ring with defined stereochemistry. chinesechemsoc.org The stereochemical integrity of the starting material is often maintained throughout the cyclization process. The choice of starting material, often from the "chiral pool" of readily available enantiopure compounds, is crucial for controlling the absolute and relative stereochemistry of the final product.
Potential for Enantioselective Transformations utilizing Chiral Catalysis or Auxiliaries
Achieving enantioselectivity in the synthesis of this compound and its derivatives can be approached in several ways, primarily through the use of chiral catalysts or chiral auxiliaries.
Chiral Catalysis: Enantioselective synthesis can be achieved through reactions catalyzed by chiral transition metal complexes or organocatalysts. For instance, the kinetic resolution of racemic alcohols or ketones using a chiral catalyst is a powerful tool. oup.comwikipedia.orgmdpi.com In the context of the target molecule, a racemic mixture of the corresponding alcohol precursor, 2-bromo-1-(5-methyloxolan-2-yl)ethanol, could potentially be resolved through an acylative kinetic resolution catalyzed by a chiral guanidine (B92328) or a similar organocatalyst. oup.com This would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Similarly, kinetic resolution of the ketone form could be explored through asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium catalysts. wikipedia.org
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an N-acyl oxazolidinone derivative could be used to introduce the bromoacetyl group with high stereocontrol. researchgate.net After the desired stereocenter is established, the auxiliary can be cleaved and recovered. The use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes is a common and effective strategy in asymmetric synthesis.
Resolution of Diastereomeric or Enantiomeric Mixtures in Academic Contexts
In academic research, the separation of stereoisomeric mixtures is a common practice to obtain pure compounds for further studies. For diastereomeric mixtures of substituted tetrahydrofurans, such as the cis and trans isomers of this compound, separation can often be achieved by standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. nih.govresearchgate.net The different physical properties of diastereomers, such as their polarity and interaction with the stationary phase, allow for their separation. researchgate.net
The resolution of enantiomeric mixtures, where the physical properties are identical, requires the use of a chiral environment. This can be achieved through several methods:
Formation of Diastereomeric Salts: If the molecule contains an acidic or basic handle, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. dntb.gov.ua
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov This is a powerful analytical and preparative tool for obtaining enantiomerically pure compounds.
Kinetic Resolution: As mentioned previously, kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. oup.comwikipedia.org The unreacted enantiomer can then be recovered in an enantiomerically enriched form. This method is widely used for the preparation of chiral alcohols, amines, and other functional groups. researchgate.net
Strategic Applications in Advanced Organic Synthesis Research
Development of Methodologies for C-C Bond Formation
While no specific studies on C-C bond formation using 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one have been reported, the α-bromo ketone functionality is a powerful tool for constructing new carbon-carbon bonds. The bromine atom, being a good leaving group, facilitates both nucleophilic substitution and elimination reactions. The adjacent carbonyl group activates the α-carbon, making the corresponding enolate readily accessible for alkylation and other coupling reactions. vanderbilt.edu
Potential C-C bond-forming reactions involving this compound could include:
Alkylation of Enolates: Treatment with a suitable base would generate an enolate, which could then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new C-C bond at the α-position. The regioselectivity of enolate formation would be a key aspect to control. vanderbilt.edu
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives, a transformation that involves C-C bond migration.
Reformatsky-type Reactions: Reaction with activated zinc could generate a zinc enolate, which would be a nucleophile in reactions with carbonyl compounds.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, could potentially be employed to form C-C bonds at the carbon bearing the bromine atom, although this is less common for α-bromo ketones compared to aryl or vinyl halides.
A hypothetical reaction scheme for the alkylation of this compound is presented below.
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. LDA, THF, -78 °C; 2. R-X | 2-Alkyl-1-(5-methyloxolan-2-yl)ethan-1-one | Enolate Alkylation |
Synthesis of Compounds with Defined Stereochemistry
The 5-methyloxolane ring in this compound contains a stereocenter at the 5-position. Furthermore, the carbon to which the methoxy (B1213986) group is attached is also chiral. This inherent chirality makes the compound a potentially valuable starting material for asymmetric synthesis. The stereochemistry of the oxolane ring could influence the stereochemical outcome of reactions at the α-bromo ketone moiety through substrate-controlled diastereoselection.
For instance, in nucleophilic addition reactions to the carbonyl group or in the formation of enolates, the existing stereocenters on the ring could direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is a common strategy in the synthesis of complex molecules with multiple stereocenters. While no specific examples exist for this compound, the principle is well-established in organic synthesis. nih.gov
Applications in Medicinal Chemistry Scaffold Construction
Although there is no direct evidence of this compound being used in medicinal chemistry, its structural motifs are present in various biologically active compounds. The tetrahydrofuran (B95107) ring is a common scaffold in natural products and pharmaceuticals. The α-bromo ketone functionality provides a handle for the construction of more complex heterocyclic systems, which are of great interest in drug discovery. researchgate.net
For example, α-bromo ketones are known precursors for the synthesis of:
Imidazoles: By reacting with amidines.
Thiazoles: By reacting with thioamides (Hantzsch thiazole (B1198619) synthesis).
Oxazoles: By reacting with amides.
The incorporation of the 5-methyloxolane moiety could impart favorable pharmacokinetic properties, such as improved solubility or metabolic stability, to the resulting scaffolds. The bio-based origin of similar molecules like 2-methyloxolane also aligns with the growing interest in green chemistry in the pharmaceutical industry. nih.govresearchgate.net
Utilization in Material Science for Polymer or Ligand Synthesis
There are no specific reports on the use of this compound in material science. However, its structure suggests potential applications. The α-bromo ketone could be used to functionalize polymers or to synthesize monomers for polymerization reactions. The oxolane unit, being a polar heterocyclic group, could influence the properties of resulting materials, such as their solubility, thermal stability, or coordination ability.
Future Research Directions and Emerging Trends
Exploration of Photoredox Catalysis for Bromination and Subsequent Transformations
Traditional methods for the α-bromination of ketones often require harsh reagents like elemental bromine or N-bromosuccinimide (NBS) under high temperatures, sometimes with radical initiators. researchgate.netresearchgate.net These conditions can lack selectivity and pose environmental hazards. Visible-light photoredox catalysis has emerged as a powerful and mild alternative for a range of organic transformations, including the synthesis and reaction of α-bromo ketones. acs.orgbeilstein-journals.org
Future research could focus on developing a photoredox-catalyzed synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one from its parent ketone. This approach often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon excitation by visible light, can initiate the bromination process under significantly milder conditions. beilstein-journals.org One potential strategy involves the in situ generation of the brominating agent from a bromide salt, which is oxidized by the excited photocatalyst. beilstein-journals.org This avoids the direct handling of corrosive and toxic bromine. beilstein-journals.org
Furthermore, photoredox catalysis opens up new avenues for the subsequent transformation of this compound. For instance, reductive dehalogenation can be achieved without the use of toxic tin reagents. acs.org Additionally, the generation of an α-acyl radical via single-electron reduction of the carbon-bromine bond could enable a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this building block.
| Feature | Traditional Bromination Methods | Photoredox Catalysis |
| Reagents | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), Copper(II) Bromide researchgate.net | Photocatalyst (e.g., Ru(bpy)₃Cl₂), Bromide Source (e.g., NaBr), Oxidative Quencher beilstein-journals.org |
| Conditions | High temperatures, often requires strong acids or radical initiators researchgate.net | Ambient temperature, visible light irradiation (e.g., blue LEDs) researchgate.net |
| Selectivity | Can lead to over-bromination or side reactions | Often provides higher regioselectivity and chemoselectivity |
| Safety | Involves hazardous/toxic reagents researchgate.net | Milder reagents and conditions, avoids use of elemental bromine beilstein-journals.org |
Sustainable Synthesis Approaches (e.g., biocatalysis, flow chemistry)
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, future research will likely prioritize sustainable and environmentally benign methodologies.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Research into halogenating enzymes (halogenases) could provide a direct and highly selective route to the target molecule, potentially controlling the stereochemistry if a chiral center is introduced. More immediately, biocatalytic methods could be employed in the synthesis of the precursor ketone, 1-(5-methyloxolan-2-yl)ethan-1-one. For example, alcohol dehydrogenases could be used for the oxidation of the corresponding secondary alcohol, offering a green alternative to traditional heavy-metal-based oxidants.
Flow Chemistry: The synthesis of α-bromo ketones can be exothermic and may involve hazardous reagents. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages in safety and scalability. The small reactor volume enhances heat transfer and allows for precise control over reaction parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer handling of reactive intermediates. A flow-based synthesis of this compound would enable a safer, more efficient, and automated production process.
| Approach | Key Advantages for Synthesizing this compound | Research Focus |
| Biocatalysis | High selectivity (regio-, chemo-, and stereo-), mild reaction conditions, reduced waste. | Discovery and engineering of halogenases for direct bromination; use of oxidoreductases for precursor synthesis. |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility, potential for automation. | Development of a continuous flow process for the bromination step, integration of purification modules. |
| Polymer-Supported Reagents | Simplified purification (filtration), potential for reagent recycling, reduced waste streams. rsc.org | Use of polymer-supported pyridinium bromide perbromide for clean bromination. rsc.org |
High-Throughput Experimentation and Automation in Derivatization Studies
To fully explore the synthetic potential of this compound as a chemical building block, a vast number of derivatization reactions must be investigated. High-Throughput Experimentation (HTE) provides a powerful platform for rapidly screening a wide array of reaction conditions, catalysts, and coupling partners in parallel. domainex.co.ukacs.org
By utilizing 96-well plates or similar microscale formats, researchers can systematically evaluate the reaction of this compound with various nucleophiles (e.g., amines, thiols, phenols) under different catalytic systems (e.g., palladium-catalyzed cross-couplings, copper-catalyzed reactions). domainex.co.uk Automated liquid handlers can dispense reagents with high precision, while analytical techniques like UPLC-MS can rapidly analyze the outcome of each reaction. domainex.co.uk This approach accelerates the discovery of novel derivatives and the optimization of reaction conditions, significantly reducing the time and resources required compared to traditional one-at-a-time experimentation. acs.org The data generated from HTE can be used to build a comprehensive understanding of the reactivity of the target molecule. domainex.co.uk
| Well | Nucleophile | Catalyst | Base | Solvent |
| A1 | Aniline | Pd(OAc)₂ | K₂CO₃ | Dioxane |
| A2 | Aniline | Pd(OAc)₂ | Cs₂CO₃ | Dioxane |
| A3 | Aniline | Pd₂(dba)₃ | K₂CO₃ | Toluene |
| B1 | Thiophenol | None | K₂CO₃ | DMF |
| B2 | Thiophenol | CuI | K₂CO₃ | DMF |
| B3 | Thiophenol | None | Et₃N | CH₃CN |
| C1 | Morpholine | None | K₂CO₃ | Acetonitrile |
| C2 | Morpholine | None | DBU | Acetonitrile |
| C3 | Morpholine | None | K₂CO₃ | THF |
This table represents a small, illustrative section of a 96-well plate for screening derivatization reactions of this compound.
Data-Driven Discovery and Machine Learning Applications in Reaction Design
The integration of data science and machine learning (ML) is set to revolutionize chemical synthesis. appliedclinicaltrialsonline.com For a molecule like this compound, these tools can be leveraged to predict reaction outcomes, optimize synthetic routes, and even propose novel derivatives with desired properties.
By compiling data from HTE campaigns and the existing chemical literature, ML models can be trained to predict the success or yield of a potential reaction. nih.govchemrxiv.org These models can identify complex relationships between substrates, reagents, catalysts, and solvents that may not be obvious to a human chemist. duke.edu This predictive power can guide experimental design, prioritizing reactions that are most likely to succeed and avoiding unnecessary experiments. chemrxiv.org
Furthermore, active learning, a subset of machine learning, can make the experimental process even more efficient. chemrxiv.orgduke.edu In this approach, the ML model actively suggests the next set of experiments that will be most informative for refining its predictions. chemrxiv.org This iterative, data-driven cycle of prediction and experimentation can rapidly lead to optimal reaction conditions or the discovery of novel reactivity. For the derivatization of this compound, this could accelerate the development of new chemical entities for various applications. duke.edu
| Data Input for Machine Learning Model | Description | Potential Application |
| Molecular Representations | Descriptors of the α-bromo ketone, nucleophiles, and other reactants (e.g., SMILES, fingerprints). | Predicting reaction compatibility and identifying promising substrates. |
| Reaction Conditions | Numerical or categorical data for solvent, temperature, concentration, catalyst, base, etc. | Optimizing reaction yield and selectivity. |
| Spectroscopic Data | Raw or processed data from NMR, LC-MS, etc. | Automating yield determination and impurity profiling. |
| Literature Data | Extracted reaction information from scientific publications and patents. duke.edu | Building a broad knowledge base to predict outcomes for unprecedented reactions. |
Q & A
Q. What are the standard synthetic routes for 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via bromination of its parent ketone, 1-(5-methyloxolan-2-yl)ethan-1-one. A common method involves reacting the ketone with bromine (Br₂) in acetic acid or dichloromethane at room temperature or under mild heating (40–50°C). Optimization focuses on stoichiometry (e.g., 1:1.1 ketone-to-bromine ratio) and solvent selection to minimize side reactions like over-bromination. Reaction progress is monitored via TLC or GC-MS, and purification employs column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the brominated ethanone backbone and oxolane ring protons (e.g., δ 4.2–4.5 ppm for oxolane oxygen-adjacent protons).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and bond lengths (e.g., C-Br bond ~1.97 Å, C=O bond ~1.21 Å). SHELX programs refine structural data, achieving R factors <0.06 for high-confidence models .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.02 for C₈H₁₁BrO₂) .
Q. What are the primary reaction pathways for this brominated ketone in nucleophilic substitution reactions?
The bromine atom undergoes SN₂ displacement with nucleophiles like amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) in DMF at 60°C yields 1-(5-methyloxolan-2-yl)-2-azidoethan-1-one. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMSO) enhance reaction rates, while elevated temperatures (>70°C) risk oxolane ring opening .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles, R factors) be resolved during structural refinement?
Discrepancies in XRD data may arise from crystal twinning or thermal motion. Strategies include:
- Using SHELXL’s TWIN/BASF commands to model twinning.
- Applying Hirshfeld atom refinement (HAR) for improved hydrogen positioning.
- Cross-validating with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to verify bond angles and torsional strain in the oxolane ring .
Q. What methodologies address low yields in the synthesis of derivatives via reduction or oxidation?
- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively reduces the ketone to alcohol but may dehalogenate the bromine. Alternatives like NaBH₄/CeCl₃ (Luche conditions) preserve the C-Br bond .
- Oxidation : CrO₃ in acetic acid oxidizes the ketone to carboxylic acid but risks ring degradation. Controlled use of TEMPO/NaClO₂ under biphasic conditions minimizes side reactions .
Q. How can computational modeling predict the compound’s reactivity in complex biological systems?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzyme active sites). Key parameters include:
- Electrostatic potential maps highlighting the electrophilic bromine and carbonyl.
- Free energy calculations (MM-PBSA) to quantify binding affinity with proteins like kinases or proteases .
Q. What strategies differentiate regioisomeric byproducts in electrophilic substitution reactions?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers based on polarity.
- NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing 5-methyloxolan vs. 4-methyl regioisomers) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
